6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione
Overview
Description
6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is used in various medical and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. One common method involves the following steps :
Acetylation: The precursor, 11α,17α,21-trihydroxy-pregn-4-ene-3,20-dione, undergoes acetylation at the 21-hydroxy position.
Sulfonation and Elimination: The 11-hydroxy group is sulfonated and then eliminated to form a 9(11)-double bond.
Fluorination: The 6β-position is fluorinated, followed by hydrolysis to remove the acetyl group.
Epoxidation and Addition: The 9(11)-double bond is epoxidized, and fluorine is added to form the 6α,9α-difluoro compound.
Dehydrogenation: The final step involves dehydrogenation to form the desired 1,4-diene structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the fluorine atoms or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,20-diketones, while reduction can produce 3,20-diols .
Scientific Research Applications
6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Fluorometholone: Another fluorinated corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.
Prednisolone: A widely used corticosteroid with a broad range of applications.
Uniqueness
6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione is unique due to its specific fluorination pattern, which enhances its binding affinity to glucocorticoid receptors and increases its metabolic stability compared to other corticosteroids .
Properties
IUPAC Name |
6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h7,11,13-14,16-17,25,27,29H,4-6,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUBFNIPUCZEIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20605354 | |
Record name | 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20605354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3830-58-8 | |
Record name | 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20605354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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